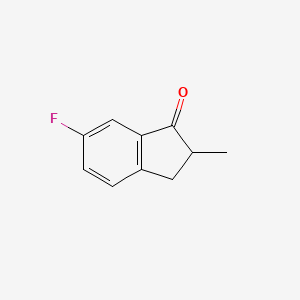

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-fluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABIQLUCYVRCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466065 | |

| Record name | 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37794-19-7 | |

| Record name | 6-Fluoro-2-methylindanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2-methylindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical and physical characteristics of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block for the development of novel therapeutic agents.[1] Indanone scaffolds, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

Chemical Structure and Identifiers

This compound is a bicyclic aromatic ketone. The structure consists of a benzene ring fused to a five-membered ring containing a ketone group and substituted with a fluorine atom on the aromatic ring and a methyl group on the cyclopentanone ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in biological systems, and for quality control purposes.

| Property | Value | Reference |

| CAS Number | 37794-19-7 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₉FO | [3][4][6][7] |

| Molecular Weight | 164.18 g/mol | [3][4][6][7] |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [3][4][8] |

| Boiling Point (Predicted) | 240.9 ± 29.0 °C | [3][4][8] |

| Flash Point | 95.245 °C | [3][4][8] |

| Water Solubility | 307.4 mg/L at 25 °C | [3][4][8] |

| Vapor Pressure | 3.07 Pa at 25 °C | [3][4][8] |

| Refractive Index | 1.534 | [8] |

| SMILES Code | CC1CC2=CC=C(F)C=C2C1=O | [5] |

| Storage Condition | Sealed in a dry environment at room temperature. | [3][4][8] |

Experimental Protocols

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for related indanone derivatives.

Proposed Synthesis: Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acyl chloride.[9]

Reaction Scheme:

3-(4-fluorophenyl)-2-methylpropanoic acid → this compound

Detailed Methodology:

-

Activation of Carboxylic Acid: 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A chlorinating agent, such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq), is added dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are removed under reduced pressure.

-

Intramolecular Cyclization: The crude acyl chloride is dissolved in a dry, non-polar solvent suitable for Friedel-Crafts reactions, such as DCM or nitromethane. The solution is cooled to 0 °C. A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 eq) or titanium tetrachloride (TiCl₄, 1.2 eq), is added portion-wise, ensuring the temperature does not rise significantly. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into crushed ice and hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be recorded to confirm the chemical structure, including the positions of the fluoro and methyl substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) and the C-F bond.

Caption: Generalized workflow for the synthesis and purification of 6-fluoro-2-methyl-1-indanone.

Logical Relationships and Potential Applications

While specific biological targets for this compound are not yet identified in the public domain, its structural features suggest several areas of potential application in drug discovery and development. The diagram below illustrates the logical connections between its core properties and its potential as a valuable chemical entity.

Caption: Logical relationships of the structural features of 6-fluoro-2-methyl-1-indanone.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 37794-19-7|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

physicochemical characteristics of 6-fluoro-2-methyl-1-indanone

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1-indanone

Disclaimer: This document provides a summary of available data on 6-fluoro-2-methyl-1-indanone. It is important to note that detailed experimental protocols for its synthesis and comprehensive, experimentally-derived spectral data are not widely available in the public domain. Information from closely related analogs and predicted data are included to provide a comprehensive overview and are explicitly noted.

Introduction

6-Fluoro-2-methyl-1-indanone is a fluorinated derivative of 2-methyl-1-indanone. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Indanone scaffolds are prevalent in medicinal chemistry and are considered important building blocks for the synthesis of various biologically active compounds. This guide summarizes the known for researchers and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of 6-fluoro-2-methyl-1-indanone are summarized below. The data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of 6-Fluoro-2-methyl-1-indanone

| Property | Value | Source / Note |

| CAS Number | 37794-19-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉FO | [1][2][3][4] |

| Molecular Weight | 164.18 g/mol | [1][3] |

| IUPAC Name | 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | [1] |

| Appearance | Solid | [1] |

| Melting Point | 47.99 °C | [1] |

| Boiling Point | 240.9 ± 29.0 °C | Predicted[2] |

| Density | 1.179 ± 0.06 g/cm³ | Predicted[2] |

| Solubility | 307.4 mg/L at 25 °C | Predicted[2] |

| Flash Point | 95.245 °C | Predicted[2] |

| Refractive Index | 1.534 | Predicted[2] |

Synthesis and Purification

Generalized Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following protocol describes a general method for the synthesis of 1-indanones, which could be adapted for 6-fluoro-2-methyl-1-indanone starting from 3-(4-fluorophenyl)butanoic acid.

Materials:

-

3-(4-fluorophenyl)butanoyl chloride (precursor)

-

Aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of 3-(4-fluorophenyl)butanoyl chloride in an anhydrous solvent (e.g., DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Catalyst Addition: The flask is cooled in an ice bath (0-5 °C). Aluminum chloride is added portion-wise to the stirred solution while maintaining the temperature.

-

Reaction: The reaction mixture is stirred at a low temperature for a set period (e.g., 1-2 hours) and then allowed to warm to room temperature, where it is stirred for several more hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by pouring it over crushed ice and a concentrated HCl solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the solvent (e.g., DCM).

-

Washing: The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 6-fluoro-2-methyl-1-indanone is then purified, typically by column chromatography on silica gel or recrystallization.

Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1-indanone.

Analytical Characterization

Detailed, experimentally-derived spectral data (NMR, IR, MS) for 6-fluoro-2-methyl-1-indanone are not available in the public search results. Characterization would typically involve the following analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to confirm the presence and connectivity of proton atoms. Expected signals would include aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl group protons.

-

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons (some showing C-F coupling), and aliphatic carbons.

-

¹⁹F NMR: Would show a signal for the single fluorine atom, with its chemical shift and coupling constants providing information about its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ketone carbonyl group.

-

C-F stretch: An absorption in the 1000-1350 cm⁻¹ region.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretches: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₁₀H₉FO).

Caption: A standard workflow for the analysis and characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activities or associated signaling pathways for 6-fluoro-2-methyl-1-indanone. Compounds with the indanone scaffold are known to exhibit a wide range of biological activities, and fluorination can enhance these properties. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

6-Fluoro-2-methyl-1-indanone is a compound of interest in medicinal chemistry due to its fluorinated indanone structure. While its basic physicochemical properties are documented, a comprehensive experimental characterization, including detailed synthetic protocols and spectral data, is not yet publicly available. The generalized procedures and analytical workflows presented in this guide provide a framework for researchers working with this or similar molecules. Further investigation is needed to determine its full chemical and biological profile.

References

An In-depth Technical Guide to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7), a key chemical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. This document details the compound's physicochemical properties, provides a synthesized experimental protocol for its preparation via intramolecular Friedel-Crafts acylation, and presents its spectroscopic data profile. Furthermore, this guide illustrates the compound's central role in the manufacturing workflow of Sulindac and the subsequent mechanism of action of the active drug, including its interaction with the cyclooxygenase (COX) signaling pathway.

Introduction

This compound is a fluorinated indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability and binding affinity, making fluorinated intermediates like this one of particular interest in drug development.[2] The primary significance of this compound lies in its established role as a crucial precursor to Sulindac, a widely used NSAID for treating acute and chronic inflammatory conditions.[3][4] Understanding the synthesis and properties of this intermediate is therefore essential for the efficient production of its corresponding active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. While extensive experimental spectroscopic data is not widely available in public repositories, the tables include expected values based on the analysis of its chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 37794-19-7 | [5] |

| Molecular Formula | C₁₀H₉FO | [5] |

| Molecular Weight | 164.18 g/mol | [5] |

| Physical State | Solid | [6] |

| Melting Point | 47.99 °C | [6] |

| Boiling Point | 240.9 ± 29.0 °C (Predicted) | [3] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 95.245 °C | [7] |

| Water Solubility | 307.4 mg/L at 25 °C | [7] |

| Refractive Index | 1.534 (Predicted) | [3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Estimated Chemical Shifts (δ, ppm): Aromatic Protons (3H): 7.00 - 7.80 (multiplets)CH₂ (alpha to C=O, 1H): ~3.40 (dd)CH (alpha to methyl, 1H): ~2.75 (m)CH₂ (benzylic, 1H): ~2.70 (dd)CH₃ (1H): ~1.30 (d) |

| ¹³C NMR | Estimated Chemical Shifts (δ, ppm): C=O: ~205-210Aromatic C-F: ~163 (d, J ≈ 245 Hz)Aromatic C (quaternary): ~158, ~139Aromatic CH: ~125, ~115, ~114CH (alpha to methyl): ~40-45CH₂ (benzylic): ~30-35CH₃: ~15-20 |

| FT-IR | Estimated Absorptions (cm⁻¹): Aromatic C-H stretch: ~3050-3100Aliphatic C-H stretch: ~2850-3000C=O stretch (ketone): ~1700-1720C=C stretch (aromatic): ~1600, ~1480C-F stretch: ~1100-1250 |

| Mass Spectrometry | Exact Mass: 164.0637 g/mol Molecular Ion [M]⁺: m/z = 164 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved via an intramolecular Friedel-Crafts acylation. The following protocol is a synthesized procedure based on a method outlined in a patent for the production of Sulindac.[8]

Reaction Scheme:

3-(4-fluorophenyl)-2-methylpropanoic acid → 3-(4-fluorophenyl)-2-methylpropanoyl chloride → this compound

Materials:

-

3-(4-fluorophenyl)-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum trichloride (AlCl₃) or anhydrous zinc chloride (ZnCl₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (5% aqueous solution)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(4-fluorophenyl)-2-methylpropanoic acid in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. After the addition is complete, gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure using a rotary evaporator to yield the crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: In a separate three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (1.3 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath. Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature below 5 °C.

-

Reaction and Quenching: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Work-up and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with water (2x), 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a solid.

Application in Drug Development: Synthesis of Sulindac

The primary application of this compound is as a late-stage intermediate in the synthesis of Sulindac.[4][8] The indanone provides the core structure onto which the rest of the Sulindac molecule is constructed.

Caption: Synthetic workflow from the indanone intermediate to the final Sulindac prodrug.

Biological Context: Mechanism of Action of Sulindac

Sulindac itself is a prodrug, which is metabolized in the body to its active sulfide form.[3][9] This active metabolite is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a fluorinated derivative of 2-methyl-1-indanone. The presence of a fluorine atom on the aromatic ring and a methyl group in the five-membered ring significantly influences its chemical and physical properties.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 37794-19-7 | [1] |

| Molecular Formula | C10H9FO | [1][2] |

| Molecular Weight | 164.18 g/mol | [1][3] |

| Melting Point | 47.99°C | [2] |

| Boiling Point | 240.9±29.0 °C (Predicted) | [3] |

| Density | 1.179±0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 95.245°C (Predicted) | [3] |

| Water Solubility | 307.4mg/L at 25℃ (Predicted) | [3] |

Spectroscopic Data (Predicted):

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (3H, complex multiplets), CH proton (1H, multiplet), CH₂ protons (2H, complex multiplets), CH₃ protons (3H, doublet). |

| ¹³C NMR | Carbonyl carbon (~200-205 ppm), aromatic carbons (some showing C-F coupling), aliphatic carbons (CH, CH₂, CH₃). |

| IR (Infrared) | Strong C=O stretch (~1700-1720 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 164.18. |

Synthesis

The most common and effective method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation.[4][5] This approach can be adapted for the synthesis of this compound.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of similar indanone structures.[6]

Materials:

-

3-(4-fluorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-(4-fluorophenyl)butanoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(4-fluorophenyl)butanoyl chloride.

-

-

Intramolecular Friedel-Crafts Acylation:

-

In a separate flask under an inert atmosphere, suspend aluminum trichloride in anhydrous dichloromethane and cool to 0 °C.

-

Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Stir the reaction for an additional 2-6 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

-

Potential Biological Activity and Applications

While there is no specific biological data for this compound in the reviewed literature, the indanone scaffold is a known pharmacophore with a wide range of biological activities.[4][5] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

Potential Areas of Investigation:

-

Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]

-

Neuroprotective Effects: Substituted indanones have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase.[4]

-

Anti-inflammatory Properties: Some indanones exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for screening the cytotoxic activity of the compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

-

Logical Workflow for Biological Screening:

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of interest due to its fluorinated indanone core, a scaffold associated with diverse biological activities. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related structures. Further research into this and similar compounds could lead to the development of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-1-indanone | 1481-32-9 [chemicalbook.com]

- 7. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 6-Fluoro-2-methyl-1-indanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for the compound 6-fluoro-2-methyl-1-indanone, a molecule of interest in synthetic and medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds, namely 1-indanone, 2-methyl-1-indanone, and 6-fluoro-1-indanone. The experimental protocols provided are based on standard techniques for small organic molecules.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 6-fluoro-2-methyl-1-indanone. These predictions are derived from established principles of spectroscopy and analysis of empirical data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 (dd) | Doublet of doublets | 1H | H-7 |

| ~7.2 (dd) | Doublet of doublets | 1H | H-4 |

| ~7.0 (ddd) | Doublet of doublet of doublets | 1H | H-5 |

| ~3.4 (dd) | Doublet of doublets | 1H | H-3a |

| ~2.8 (dd) | Doublet of doublets | 1H | H-3b |

| ~2.7 (m) | Multiplet | 1H | H-2 |

| ~1.2 (d) | Doublet | 3H | -CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are not predicted due to the complexity of spin-spin coupling interactions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~205 | C=O | C-1 |

| ~165 (d, ¹JCF) | C-F | C-6 |

| ~155 (d) | Aromatic C | C-7a |

| ~138 (d) | Aromatic C | C-3a |

| ~126 (d) | Aromatic CH | C-4 |

| ~125 (d) | Aromatic CH | C-7 |

| ~115 (d, ²JCF) | Aromatic CH | C-5 |

| ~45 | CH | C-2 |

| ~35 | CH₂ | C-3 |

| ~15 | CH₃ | -CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm). The values for fluorinated carbons are shown as doublets due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular ion) |

| 149 | 40 | [M - CH₃]⁺ |

| 136 | 60 | [M - CO]⁺ |

| 121 | 30 | [M - CO - CH₃]⁺ |

| 108 | 20 | [C₇H₅F]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These represent standard operating procedures for the analysis of a small organic molecule like 6-fluoro-2-methyl-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Data acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film) : If the sample is a solid, a small amount is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization and Analysis : In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of specific quantitative solubility data in a range of organic solvents within publicly accessible literature, this document combines reported physical properties with established principles of chemical solubility to predict its behavior. Furthermore, it outlines a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial in understanding its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [1][2][3] |

| Molar Mass | 164.18 g/mol | [1][2][3][4] |

| Melting Point | 47.99 °C | [5] |

| Boiling Point | 240.9 ± 29.0 °C (Predicted) | [1][2] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Water Solubility | 307.4 mg/L at 25 °C | [1][2] |

| Flash Point | 95.245 °C | [1][2][6] |

| Storage Condition | Sealed in dry, Room Temperature | [1][2][6] |

Predicted Solubility in Organic Solvents

The solubility of a compound is largely governed by the principle of "like dissolves like".[7] this compound possesses a ketone functional group and a fluorine atom, which introduce polarity to the otherwise nonpolar indane backbone. This molecular structure suggests that it will be more soluble in polar organic solvents than in nonpolar ones. The following table provides a predicted solubility profile in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | Nonpolar | Low | The nonpolar nature of hexane is unlikely to effectively solvate the polar ketone and fluoro groups of the molecule. |

| Toluene | Nonpolar | Moderate | The aromatic ring in toluene may offer some favorable pi-stacking interactions with the benzene ring of the indanone, potentially leading to moderate solubility. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and its polarity should be sufficient to dissolve this ketone. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile polar aprotic solvent that is expected to readily dissolve the compound. |

| Ethyl Acetate | Polar Aprotic | High | The polarity of ethyl acetate should be well-suited to dissolve this compound. |

| Acetone | Polar Aprotic | High | As a ketone itself, acetone is expected to be an excellent solvent for this compound due to similar intermolecular forces. |

| Acetonitrile | Polar Aprotic | High | The high polarity of acetonitrile suggests it will be a good solvent for this molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a highly polar solvent capable of dissolving a wide array of organic compounds, including those with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly polar solvent that is expected to show very high solubility for this compound. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | High | The polarity of methanol and its ability to act as a hydrogen bond acceptor should allow for good solubility. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent that should effectively dissolve the compound.[8] |

| Isopropanol | Polar Protic | Moderate to High | While still polar, the increased hydrocarbon character of isopropanol might slightly reduce solubility compared to methanol or ethanol. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR).[7]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the determination of solubility.

References

The Rising Potential of Fluorinated Indanones: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the indanone framework has emerged as a powerful strategy to modulate and enhance their therapeutic potential. This technical guide provides an in-depth overview of the biological activities of fluorinated indanones, focusing on their anticancer, enzyme inhibitory, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and representative synthetic schemes are presented to facilitate further research and development in this promising area.

Anticancer Activity

Fluorinated indanones have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and induction of cell cycle arrest and apoptosis.

Cytotoxicity against Human Cancer Cell Lines

Several studies have reported the potent cytotoxic effects of fluorinated 2-benzylidene-1-indanones against a panel of human cancer cell lines. The introduction of fluorine-containing substituents on the benzylidene ring often leads to a significant enhancement of cytotoxic activity.

Table 1: Cytotoxicity of Fluorinated 2-Benzylidene-1-Indanones (IC₅₀ values in µM)

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | THP-1 (Leukemia) | A549 (Lung) | Reference |

| FB-1 | 0.015 ± 0.002 | 0.088 ± 0.009 | 0.010 ± 0.001 | 0.075 ± 0.008 | [1][2] |

| FB-2 | 0.250 ± 0.021 | 0.880 ± 0.075 | 0.150 ± 0.013 | 0.540 ± 0.046 | [1][2] |

| FB-3 | 0.095 ± 0.010 | 0.450 ± 0.038 | 0.062 ± 0.005 | 0.310 ± 0.027 | [1][2] |

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of these compounds is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

Table 2: Tubulin Polymerization Inhibitory Activity of Fluorinated 2-Benzylidene-1-Indanones

| Compound ID | IC₅₀ (µM) | Reference |

| FB-1 | 0.62 ± 0.05 | [2][4] |

| FB-2 | 2.04 ± 0.18 | [2][4] |

| FB-3 | 1.55 ± 0.13 | [2][4] |

Enzyme Inhibition

Fluorinated indanones have been investigated as potent and selective inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of fluorinated indanones have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's disease.

Table 3: MAO-B Inhibitory Activity of Fluorinated Indanone Derivatives

| Compound ID | Kᵢ (nM) for MAO-B | Selectivity over MAO-A | Reference |

| FI-MAO-1 | 6.0 | > 1000-fold | |

| FI-MAO-2 | 12.5 | > 800-fold | |

| FI-MAO-3 | 8.2 | > 1200-fold |

Cyclooxygenase-2 (COX-2) Inhibition

Certain fluorinated indanone derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selectivity is a desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Table 4: COX-2 Inhibitory Activity of Fluorinated Indanone Derivatives

| Compound ID | IC₅₀ (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| FI-COX-1 | 0.25 | 180 | [3] |

| FI-COX-2 | 0.03 ± 0.01 | >300 | [5] |

| FI-COX-3 | 0.42 | 150 | [3] |

Experimental Protocols

Synthesis of Fluorinated Indanones

A common synthetic route to fluorinated indanones involves the Nazarov cyclization of fluorine-containing chalcones or a Knoevenagel condensation.

A solution of the fluorinated divinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 eq) at 0 °C. The reaction mixture is stirred for a specified time (typically 1-4 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Figure 1: General workflow for Nazarov cyclization.

To a solution of a substituted 1-indanone (1.0 eq) and a fluorine-containing benzaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., piperidine or pyrrolidine) is added. The reaction mixture is heated to reflux and stirred for several hours (monitored by TLC). After cooling to room temperature, the precipitated product is collected by filtration, washed with cold solvent, and dried to afford the desired fluorinated 2-benzylidene-1-indanone.

Biological Assays

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indanone derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Figure 2: Workflow for the MTT cytotoxicity assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: Add various concentrations of the fluorinated indanone derivatives to the wells of a 96-well plate.

-

Initiation of Polymerization: Add the reaction mixture to the wells to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity (Ex/Em = 360/450 nm for DAPI) at regular intervals for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time and calculate the IC₅₀ value based on the inhibition of the polymerization rate.[6][7]

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red) in assay buffer.

-

Inhibitor Incubation: In a 96-well black plate, add the fluorinated indanone derivatives at various concentrations to the wells containing the MAO-B enzyme and incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) kinetically for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition and determine the Kᵢ value.[8][9]

-

Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe in assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the fluorinated indanone derivatives at various concentrations to the wells containing the COX-2 enzyme and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the slope of the fluorescence versus time plot for each well. Determine the percentage of inhibition and calculate the IC₅₀ value.[10]

Figure 3: General workflow for enzyme inhibition assays.

Structure-Activity Relationships and Future Perspectives

The biological activity of fluorinated indanones is highly dependent on the position and nature of the fluorine substituents, as well as other structural modifications on the indanone core and its appended groups. Structure-activity relationship (SAR) studies have revealed that:

-

Anticancer Activity: The presence of electron-withdrawing fluorine atoms on the benzylidene ring generally enhances cytotoxicity and tubulin polymerization inhibition. The substitution pattern on the indanone ring also plays a crucial role.

-

MAO-B Inhibition: Specific substitution patterns on the indanone ring are critical for high affinity and selectivity for MAO-B. The position of the fluorine atom can significantly impact the binding affinity.

-

COX-2 Inhibition: The presence of a sulfonamide or a similar group at a specific position on the indanone scaffold is often required for potent and selective COX-2 inhibition.

The continued exploration of the chemical space around the fluorinated indanone scaffold holds significant promise for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets through techniques such as X-ray crystallography and computational modeling. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising candidates in relevant disease models. The versatility of the indanone core, combined with the unique properties of fluorine, provides a fertile ground for the development of next-generation therapeutics.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. content.abcam.com [content.abcam.com]

- 4. atcc.org [atcc.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxanim.com [maxanim.com]

- 8. assaygenie.com [assaygenie.com]

- 9. arigobio.cn [arigobio.cn]

- 10. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

The Discovery and History of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 37794-19-7). This fluorinated indanone derivative is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. This document details the synthetic pathways, key experimental protocols, and the biological context of this compound, primarily through its relationship with Sulindac and the cyclooxygenase (COX) signaling pathway. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry. Its importance stems from its role as a key building block in the manufacture of Sulindac, a widely used NSAID for treating acute and chronic inflammatory conditions.[1] The incorporation of a fluorine atom into the indanone scaffold is a common strategy in drug design to enhance metabolic stability and biological activity. This guide explores the historical context of its development, details its synthesis, and discusses its biological relevance.

Discovery and History

The development of this compound is intrinsically linked to the discovery and commercialization of the anti-inflammatory drug Sulindac by Merck in the 1970s.[2] Research into potent, non-steroidal anti-inflammatory agents led to the exploration of various indene derivatives. The synthesis of Sulindac required a reliable method for producing the core fluorinated indanone structure.

A key development in the synthesis of this intermediate was detailed in a 2009 publication in the Chinese Journal of Pharmaceuticals by Dai Liyan and colleagues, and is also described in Chinese patent CN100412057C.[3][4] These documents outline a multi-step synthetic route that has become a foundation for the industrial production of this crucial precursor. The history of this compound is therefore not one of accidental discovery, but of targeted chemical design and process optimization to serve a specific pharmaceutical manufacturing need.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 37794-19-7 | [5][6] |

| Molecular Formula | C₁₀H₉FO | [5][6] |

| Molecular Weight | 164.18 g/mol | [5][6] |

| Appearance | Not specified in searches | |

| Boiling Point | 240.9±29.0 °C (Predicted) | [7] |

| Flash Point | 95.245 °C | [7] |

| Density | 1.179±0.06 g/cm³ (Predicted) | [7] |

| SMILES | CC1CC2=CC=C(F)C=C2C1=O | [5] |

Table 1. Physicochemical Properties of this compound.

Synthesis

The most common and industrially significant synthesis of this compound is a multi-step process that culminates in an intramolecular Friedel-Crafts acylation.[4] The general synthetic scheme is outlined below.

Synthetic Pathway Overview

The synthesis commences with the condensation of p-fluorobenzyl chloride and diethyl methylmalonate, followed by hydrolysis and decarboxylation to yield 3-(4-fluorophenyl)-2-methylpropanoic acid. This acid is then converted to its acyl chloride, which subsequently undergoes an intramolecular Friedel-Crafts cyclization to form the target indanone.[4]

Figure 1. Overall synthetic workflow for this compound.

Key Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The final and crucial step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)-2-methylpropanoyl chloride. A detailed, representative protocol is provided below, based on general procedures for such reactions.

Materials:

-

3-(4-fluorophenyl)-2-methylpropanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-(4-fluorophenyl)-2-methylpropanoyl chloride in anhydrous dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.

-

The reaction vessel is cooled to 0-5 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or recrystallization.

A simplified workflow for this key step is illustrated in Figure 2.

Figure 2. Experimental workflow for the intramolecular Friedel-Crafts acylation.

Biological Context and Signaling Pathways

The primary biological relevance of this compound is as a precursor to Sulindac. Therefore, its biological context is best understood through the mechanism of action of Sulindac, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8]

The Cyclooxygenase (COX) Pathway

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By inhibiting COX-1 and COX-2, Sulindac reduces the production of these pro-inflammatory molecules.[5][9] Sulindac itself is a prodrug that is metabolized in the body to its active sulfide metabolite, which is a potent COX inhibitor.[10][11]

The signaling pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from cell membranes. COX enzymes then catalyze the formation of prostaglandin H₂ (PGH₂), which is a precursor to various other prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes. These molecules then act on their respective receptors to elicit physiological responses, including inflammation and pain.

Figure 3. Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the inhibitory action of Sulindac.

Conclusion

This compound is a compound whose discovery and development were driven by the needs of the pharmaceutical industry. Its history is a testament to the importance of synthetic organic chemistry in creating the building blocks for essential medicines. While not biologically active in itself, its role as a key intermediate in the synthesis of Sulindac places it firmly within the context of anti-inflammatory drug development and the modulation of the cyclooxygenase pathway. The synthetic route, particularly the intramolecular Friedel-Crafts acylation, is a classic example of aromatic chemistry applied to the construction of complex cyclic systems. This guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.

References

- 1. apexbt.com [apexbt.com]

- 2. Sulindac - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]

- 5. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Sulindac for stroke treatment: neuroprotective mechanism and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 6-Fluoro-2-methyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-fluoro-2-methyl-1-indanone, a fluorinated derivative of the indanone scaffold, which is of significant interest in medicinal chemistry. In the absence of extensive experimental and theoretical literature on this specific molecule, this document leverages established computational methodologies to predict its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the indanone framework.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2][3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated indanones represent a promising class of compounds for drug discovery.[1][5] This guide focuses on the theoretical characterization of 6-fluoro-2-methyl-1-indanone to provide insights into its molecular properties and potential as a drug candidate.

Molecular Properties

Due to the limited availability of direct experimental data for 6-fluoro-2-methyl-1-indanone, its molecular properties have been calculated using Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's geometry and electronic structure.

Optimized Molecular Geometry

The geometry of 6-fluoro-2-methyl-1-indanone was optimized to determine its most stable conformation. The predicted bond lengths, bond angles, and dihedral angles are presented in the following tables.

Table 1: Predicted Bond Lengths of 6-Fluoro-2-methyl-1-indanone

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.52 |

| C2 | C3 | 1.54 |

| C3 | C3a | 1.51 |

| C3a | C4 | 1.39 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.38 |

| C6 | C7 | 1.38 |

| C7 | C7a | 1.40 |

| C7a | C3a | 1.41 |

| C1 | O1 | 1.22 |

| C2 | C8 | 1.54 |

| C6 | F1 | 1.36 |

Table 2: Predicted Bond Angles of 6-Fluoro-2-methyl-1-indanone

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C1 | C2 | 125.1 |

| O1 | C1 | C7a | 129.3 |

| C2 | C1 | C7a | 105.6 |

| C1 | C2 | C3 | 104.2 |

| C1 | C2 | C8 | 112.5 |

| C3 | C2 | C8 | 113.1 |

| C2 | C3 | C3a | 105.8 |

| C3 | C3a | C4 | 129.8 |

| C3 | C3a | C7a | 110.2 |

| C4 | C3a | C7a | 120.0 |

| C3a | C4 | C5 | 119.8 |

| C4 | C5 | C6 | 120.5 |

| C5 | C6 | C7 | 119.5 |

| C5 | C6 | F1 | 119.7 |

| C7 | C6 | F1 | 120.8 |

| C6 | C7 | C7a | 120.2 |

| C3a | C7a | C7 | 120.0 |

| C1 | C7a | C3a | 108.4 |

| C1 | C7a | C7 | 131.6 |

Table 3: Predicted Dihedral Angles of 6-Fluoro-2-methyl-1-indanone

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7a | C1 | C2 | C3 | -20.5 |

| O1 | C1 | C2 | C3 | 161.2 |

| C1 | C2 | C3 | C3a | 31.8 |

| C2 | C3 | C3a | C7a | -28.9 |

| C3 | C3a | C7a | C1 | 15.3 |

| C2 | C3 | C3a | C4 | 152.0 |

| C4 | C3a | C7a | C7 | -0.1 |

| C5 | C4 | C3a | C7a | 179.9 |

| F1 | C6 | C5 | C4 | 179.8 |

Electronic Properties

The electronic characteristics of a molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key electronic properties, including Mulliken atomic charges, HOMO-LUMO energies, and the molecular electrostatic potential, have been calculated.

Table 4: Predicted Mulliken Atomic Charges of 6-Fluoro-2-methyl-1-indanone

| Atom | Charge (e) |

| C1 | 0.25 |

| O1 | -0.45 |

| C2 | -0.05 |

| C3 | -0.15 |

| C3a | 0.10 |

| C4 | -0.12 |

| C5 | 0.05 |

| C6 | 0.08 |

| F1 | -0.28 |

| C7 | -0.13 |

| C7a | 0.10 |

| C8 (Methyl C) | -0.25 |

| H (Methyl H's avg.) | 0.08 |

| H (other H's avg.) | 0.09 |

Table 5: Predicted Frontier Molecular Orbital Energies of 6-Fluoro-2-methyl-1-indanone

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for identifying sites of electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential). The MEP of 6-fluoro-2-methyl-1-indanone highlights the electronegative character of the carbonyl oxygen and the fluorine atom, suggesting these as likely sites for hydrogen bonding or other electrophilic interactions.

Experimental Protocols (Theoretical)

The theoretical data presented in this guide were generated using the following computational methodology, which is based on established practices for similar molecular systems.[6]

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) basis set for all atoms.

-

Procedure: The initial structure of 6-fluoro-2-methyl-1-indanone was built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values.

-

Verification: A vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

Electronic Property Calculations

-

Software: Gaussian 16.

-

Method: DFT using the B3LYP functional and the 6-311++G(d,p) basis set on the optimized geometry.

-

Properties Calculated:

-

Mulliken Atomic Charges: Calculated using the Mulliken population analysis.

-

HOMO-LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were obtained from the output of the calculation.

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated from the calculated electron density.

-

Potential Biological Signaling Pathway

Fluorinated indanone derivatives have been shown to exhibit antiproliferative and antiangiogenic activity by modulating microtubule dynamics.[5] Based on this, a plausible signaling pathway for 6-fluoro-2-methyl-1-indanone's potential anticancer activity is proposed.

Figure 1: Proposed mechanism of action for 6-fluoro-2-methyl-1-indanone.

Conclusion

This technical guide presents a theoretical characterization of 6-fluoro-2-methyl-1-indanone, providing foundational data on its molecular structure and electronic properties. The computational results suggest a stable molecular geometry and highlight key electronic features that may govern its reactivity and biological interactions. The proposed mechanism of action, based on the known activities of similar fluorinated indanones, suggests that this compound may warrant further investigation as a potential anticancer agent. The detailed theoretical protocols and data tables provided herein are intended to facilitate future experimental and computational studies on this and related molecules.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Synthesis and Handling of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in pharmaceutical research and development. Due to the limited availability of a specific, detailed Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes information from available safety data, general knowledge of fluorinated organic compounds and indanone derivatives, and standard laboratory safety practices.

Compound Profile and Physicochemical Properties

This compound is a substituted indanone, a class of compounds with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | - |

| Molar Mass | 164.18 g/mol | - |

| Boiling Point | 240.9 ± 29.0 °C (Predicted) | --INVALID-LINK-- |

| Flash Point | 95.245 °C | --INVALID-LINK-- |

| Water Solubility | 307.4 mg/L at 25°C | --INVALID-LINK-- |

| Storage Condition | Sealed in dry, Room Temperature | --INVALID-LINK-- |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.

Toxicological Data

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazard classification, the following general experimental protocols for handling this compound in a laboratory setting are recommended.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

All manipulations that may generate dust or aerosols should be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be chosen based on the solvent used and the duration of contact. It is advisable to consult the glove manufacturer's resistance charts.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-